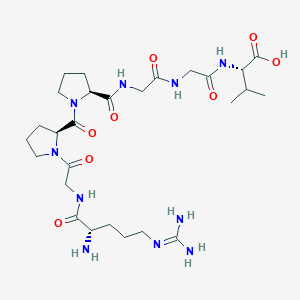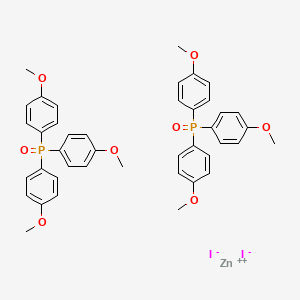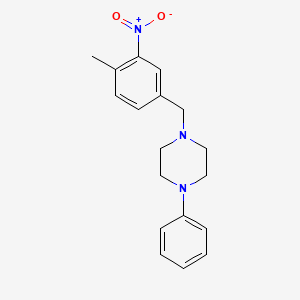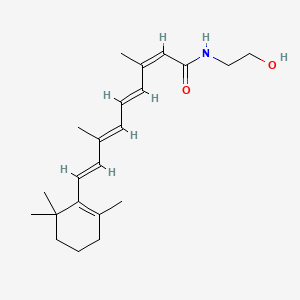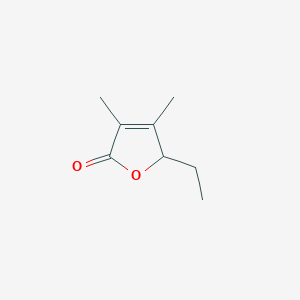![molecular formula C11H12 B14435044 6a-Methyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene CAS No. 78926-56-4](/img/structure/B14435044.png)
6a-Methyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6a-Methyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene is a chemical compound with a unique structure that includes a cyclopropane ring fused to an indene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6a-Methyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene typically involves the cyclopropanation of an indene derivative. One common method includes the reaction of an indene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often require a solvent like dichloromethane and are carried out at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis methods with appropriate safety and efficiency measures could be a potential approach.
Chemical Reactions Analysis
Types of Reactions
6a-Methyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced cyclopropane derivatives.
Substitution: Electrophilic substitution reactions can occur at the indene ring, especially at the positions adjacent to the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced cyclopropane derivatives.
Substitution: Formation of halogenated indene derivatives.
Scientific Research Applications
6a-Methyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 6a-Methyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid
- 5-Methyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene-1-carboxylic acid
- N’-Methyl-N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-ylmethyl)-4-(tetrahydro-3-furanylmethyl)-1
Uniqueness
6a-Methyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene is unique due to its specific substitution pattern and the presence of a methyl group at the 6a position. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds .
Properties
CAS No. |
78926-56-4 |
|---|---|
Molecular Formula |
C11H12 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
6a-methyl-1a,6-dihydro-1H-cyclopropa[a]indene |
InChI |
InChI=1S/C11H12/c1-11-6-8-4-2-3-5-9(8)10(11)7-11/h2-5,10H,6-7H2,1H3 |
InChI Key |
FUHGQYOTCPORDO-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC1C3=CC=CC=C3C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Cyanobicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate](/img/structure/B14434963.png)
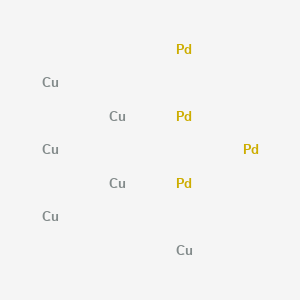
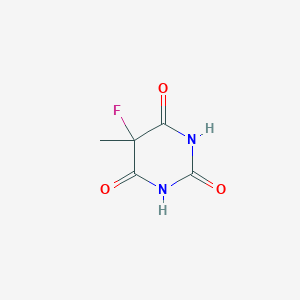
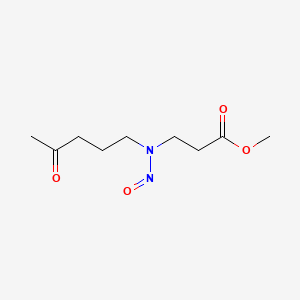
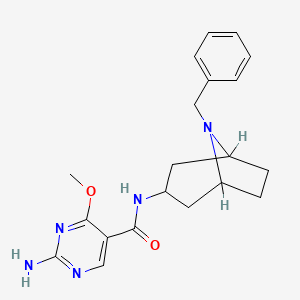

![Methyl bis[(1H-tetrazol-1-yl)]phosphinite](/img/structure/B14434984.png)
![4-[4-(3,4-Dimethylphenyl)piperazin-1-yl]pyridin-3-amine](/img/structure/B14434995.png)
